5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one
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Overview
Description
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a pyrrolidinone ring substituted with a chlorophenyl group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one typically involves the condensation of 4-chlorobenzaldehyde with 3-methylpyrrolidin-2-one in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMn
Properties
CAS No. |
831181-48-7 |
---|---|
Molecular Formula |
C13H12ClNO2 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12ClNO2/c1-8-6-11(15-13(8)17)7-12(16)9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,17) |
InChI Key |
RSHOBTYVYZKXQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C2=CC=C(C=C2)Cl)NC1=O |
Origin of Product |
United States |
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